(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate
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Overview
Description
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate typically involves the reaction of xanthone derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
(1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate involves its interaction with cellular components. The compound’s anti-oxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . Its cytotoxic effects are believed to result from the induction of apoptosis in cancer cells through the activation of specific molecular pathways .
Comparison with Similar Compounds
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- Methyl 3-oxo-2-(9H-xanthen-9-yl)butanoate
- 1,7-Dihydroxy-3-methoxyxanthone
Comparison: Compared to these similar compounds, (1-Methoxy-3-methyl-9-oxo-9H-xanthen-4-YL)methyl acetate stands out due to its unique functional groups, which enhance its solubility and bioactivity. The presence of the methoxy and acetate groups provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
85637-25-8 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(1-methoxy-3-methyl-9-oxoxanthen-4-yl)methyl acetate |
InChI |
InChI=1S/C18H16O5/c1-10-8-15(21-3)16-17(20)12-6-4-5-7-14(12)23-18(16)13(10)9-22-11(2)19/h4-8H,9H2,1-3H3 |
InChI Key |
LQSDTEQCECXPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1COC(=O)C)OC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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